molecular formula C18H25N3O5S B569056 Saxagliptin O-Sulfate CAS No. 1429782-94-4

Saxagliptin O-Sulfate

Numéro de catalogue: B569056
Numéro CAS: 1429782-94-4
Poids moléculaire: 395.474
Clé InChI: BNWBSJYZDBLPKL-SGTAVMJGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saxagliptin O-Sulfate, also known as 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is identified by its unique ingredient identifier (UNII) assigned by the Food and Drug Administration (FDA) .

Méthodes De Préparation

The synthesis of Saxagliptin O-Sulfate involves several steps, including the formation of the azabicyclohexane ring and the introduction of the carbonitrile group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Saxagliptin O-Sulfate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Key Mechanism Features:

  • Incretin Hormone Stabilization : Increases levels of GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide).
  • Insulin Secretion : Stimulates pancreatic beta cells to release insulin.
  • Glucagon Suppression : Reduces hepatic glucose production by inhibiting glucagon release.

Glycemic Control in Type 2 Diabetes

Numerous studies have demonstrated the efficacy of Saxagliptin O-Sulfate as an adjunct therapy for patients inadequately controlled on metformin or other antidiabetic medications.

Clinical Trial Data:

StudyPopulationTreatment DurationResults
SAVOR-TIMI 5316,492 patients with cardiovascular diseaseMedian 2 yearsIncreased hospitalization for heart failure observed (3.5% vs. 2.8% placebo)
Study D1680C00007Patients with inadequate glycemic control on metformin24 weeksStatistically significant reductions in HbA1c (-0.59% to -0.69%)
Phase 3b Trial801 patients on stable metformin doses18 weeksNoninferiority to sitagliptin demonstrated with comparable safety profiles

Safety Profile and Adverse Events

While this compound is generally well tolerated, it is essential to consider its safety profile, particularly concerning cardiovascular risks.

Notable Safety Findings:

  • Heart Failure Risk : A significant increase in hospitalization for heart failure has been noted in patients treated with saxagliptin compared to placebo .
  • Hypoglycemia Incidence : Mild hypoglycemic events were reported in approximately 3% of patients across trials .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with type 2 diabetes showed that saxagliptin effectively improved glycemic control without significantly increasing the risk of adverse events compared to younger populations.

Case Study 2: Combination Therapy

In a cohort study examining saxagliptin combined with metformin and sulfonylureas, results indicated that this combination led to enhanced glycemic control while maintaining a low incidence of adverse effects.

Mécanisme D'action

The mechanism of action of Saxagliptin O-Sulfate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Saxagliptin O-Sulfate can be compared with other similar compounds, such as:

    2-Azabicyclo(3.1.0)hexane derivatives: These compounds share a similar core structure but may have different functional groups or substituents.

    Carbonitrile compounds: These compounds contain the carbonitrile group and may have different ring structures or additional functional groups.

The uniqueness of this compound lies in its specific combination of the azabicyclohexane ring and the carbonitrile group, which gives it distinct chemical and biological properties .

Activité Biologique

Saxagliptin O-Sulfate is an active metabolite of saxagliptin, a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound has garnered attention for its role in managing Type 2 diabetes mellitus by enhancing glycemic control. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound inhibits DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, saxagliptin increases the levels of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism ultimately aids in lowering blood glucose levels without causing significant hypoglycemia .

Potency and Selectivity

Saxagliptin is noted for its high potency and selectivity towards DPP-4 compared to other proteases. It is approximately 10 times more potent than sitagliptin and exhibits over 4000-fold selectivity for DPP-4 . The pharmacokinetic properties indicate that saxagliptin has a half-life of about 50 minutes , allowing it to maintain effective DPP-4 inhibition for up to 24 hours post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability67%
Volume of Distribution151 L
Protein Binding<10%
Cmax (Saxagliptin)24 ng/mL
AUC (Saxagliptin)78 ng·h/mL
Tmax (Saxagliptin)2 hours

The active metabolite, 5-hydroxysaxagliptin, exhibits similar properties but with reduced potency .

Clinical Efficacy

Case Studies and Trials

Numerous clinical trials have demonstrated the efficacy of saxagliptin in glycemic control. For instance, a study involving patients with Type 2 diabetes showed that saxagliptin significantly reduced fasting plasma glucose (FPG) and postprandial glucose (PPG) levels compared to placebo. The results indicated:

  • FPG Reduction : -14.31 mg/dL to -22.03 mg/dL (p < 0.0001)
  • PPG AUC Reduction : -8,891 to -9,586 mg·min/dL (p < 0.0001)

Moreover, patients treated with saxagliptin exhibited improvements in beta-cell function as assessed by HOMA-2B scores . The incidence of hypoglycemic events was comparable to placebo groups, indicating a favorable safety profile .

Safety Profile

The safety profile of this compound has been extensively evaluated. Common adverse effects include:

  • Upper respiratory tract infections
  • Headaches
  • Gastrointestinal disturbances

Serious adverse events are rare but may include pancreatitis and hypersensitivity reactions . Importantly, saxagliptin does not significantly affect body weight or cause hypoglycemia when used as monotherapy or in combination with other antidiabetic agents such as metformin .

Propriétés

IUPAC Name

[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBSJYZDBLPKL-SGTAVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429782-94-4
Record name 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.